molecular formula C16H26N4OS B6537750 N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021213-77-3

N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No.: B6537750
CAS No.: 1021213-77-3
M. Wt: 322.5 g/mol
InChI Key: WAGKXPFJCLLXJF-UHFFFAOYSA-N
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Description

N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This article aims to provide a comprehensive understanding of its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Properties

IUPAC Name

N-[6-[2-[di(propan-2-yl)amino]ethylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c1-11(2)20(12(3)4)9-10-22-15-8-7-14(18-19-15)17-16(21)13-5-6-13/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGKXPFJCLLXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCSC1=NN=C(C=C1)NC(=O)C2CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide typically involves multi-step processes starting from readily available starting materials. One common route includes the synthesis of a pyridazine derivative followed by the introduction of the cyclopropanecarboxamide group. Reaction conditions often involve the use of catalysts, solvents, and specific temperatures to optimize yield and purity.

Industrial Production Methods: Industrial production may scale up the laboratory synthesis methods, incorporating large-scale reactors and automated systems to ensure consistency and efficiency. The process might also involve the use of more environmentally friendly reagents and conditions to meet industrial standards and regulations.

Chemical Reactions Analysis

Types of Reactions: N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide undergoes various types of chemical reactions:

  • Oxidation: : This reaction involves the introduction of oxygen or the removal of hydrogen. It can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : This reaction replaces one functional group with another. Typical reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Acetone, ethanol, dimethyl sulfoxide (DMSO)

  • Catalysts: : Palladium on carbon, copper sulfate

Major Products Formed:
  • Oxidation: : Formation of sulfoxides and sulfones

  • Reduction: : Formation of corresponding alcohols and amines

  • Substitution: : Various derivatives based on the substituent introduced

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its role as a ligand in receptor studies.

  • Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Applied in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and DNA.

  • Pathways: : Inhibition of enzyme activity, modulation of receptor signaling, and interaction with genetic material.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide offers unique properties and applications:

  • Unique Features: : Enhanced stability, specific target affinity, and versatile reactivity.

  • Similar Compounds: : Pyridazine derivatives, cyclopropane carboxamides, and sulfanyl-containing compounds.

These characteristics highlight its potential advantages in various applications, making it a compound of significant interest in scientific research and industrial applications.

That covers the detailed article about this compound. Hope you found it helpful!

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